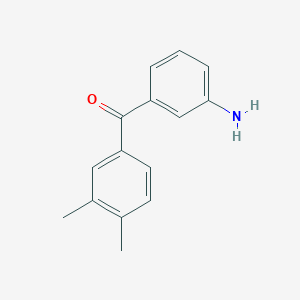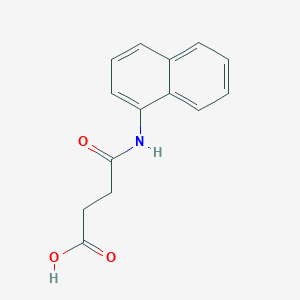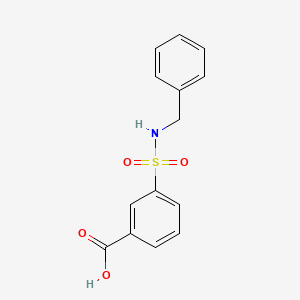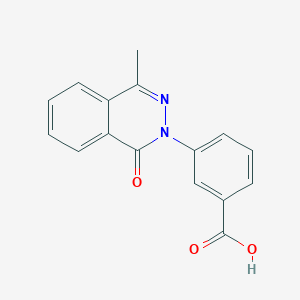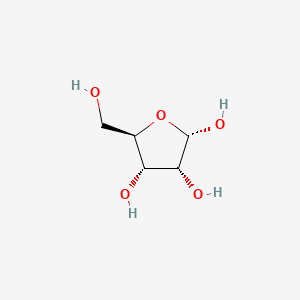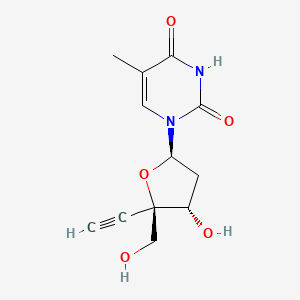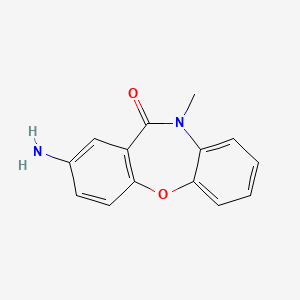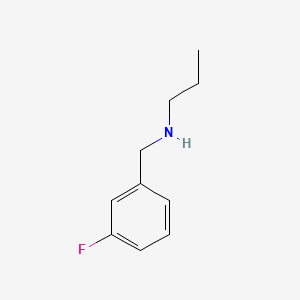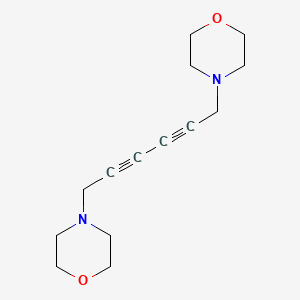
2-(Pyridin-2-yl)aniline
Overview
Description
2-(Pyridin-2-yl)aniline is a compound that has been used as a removable directing group in promoting C–H amination mediated by cupric acetate . This compound allows the β-C (sp2)–H bonds of benzamide derivatives to be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Chemical Reactions Analysis
2-(Pyridin-2-yl)aniline has been used as a new, removable directing group in promoting C–H amination mediated by cupric acetate . The β-C (sp2)–H bonds of benzamide derivatives can be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .Scientific Research Applications
Directing Group in C–H Amination
2-(Pyridin-2-yl)aniline has been identified as a novel, removable directing group for the amination of sp² C–H bonds mediated by cupric acetate . This application is significant in organic synthesis as it allows for the selective functionalization of C–H bonds, which are abundant but unreactive in organic molecules. The use of 2-(Pyridin-2-yl)aniline enables the effective amination of benzamide derivatives with various amines, yielding moderate to good results while maintaining good functional group tolerance in air.
Anti-Fibrosis Drug Development
Research has shown that pyrimidine derivatives synthesized from 2-(Pyridin-2-yl)aniline exhibit potent anti-fibrotic activities . These compounds have been tested against immortalized rat hepatic stellate cells and have demonstrated better anti-fibrotic activities than known drugs like Pirfenidone. This suggests that 2-(Pyridin-2-yl)aniline derivatives could be developed into novel anti-fibrotic drugs, potentially offering new treatments for diseases characterized by excessive fibrous tissue formation.
Synthesis of Heterocyclic Compounds
The pyrimidine moiety, which can be derived from 2-(Pyridin-2-yl)aniline, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities . It serves as a core structure for constructing libraries of novel heterocyclic compounds with potential biological activities. These compounds are known to exhibit antimicrobial, antiviral, antitumor, and anti-fibrotic properties.
Pharmacological Activity Profiling
Compounds containing 2-(Pyridin-2-yl)aniline have been employed in the design of structures with diverse pharmacological activities. The pyrimidine derivatives, in particular, are reported to have antimicrobial, antiviral, antitumor, and antifibrotic activities, making them valuable for pharmacological activity profiling and drug discovery efforts .
Safety And Hazards
Future Directions
The future directions of 2-(Pyridin-2-yl)aniline could involve its use in the synthesis of novel heterocyclic compounds with potential biological activities . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This indicates that 2-(pyridin-2-yl)aniline and its derivatives might be developed into novel anti-fibrotic drugs .
properties
IUPAC Name |
2-pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZCNNNHCMBJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952024 | |
| Record name | 2-(Pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)aniline | |
CAS RN |
29528-30-1 | |
| Record name | 2-(2-Pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29528-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(pyridin-2-yl)aniline a valuable compound in organic synthesis?
A: 2-(pyridin-2-yl)aniline has proven to be a versatile building block in organic synthesis, particularly as a removable directing group in C-H activation reactions. [, ] This means it can temporarily bind to a metal catalyst, directing the catalyst to a specific C-H bond for functionalization. This strategy allows for the synthesis of complex molecules from simpler starting materials in a controlled and efficient manner.
Q2: How does 2-(pyridin-2-yl)aniline facilitate the synthesis of aza[4]helicenes?
A: As described in a recent study, 2-(pyridin-2-yl)aniline serves as a key starting material for the synthesis of aza[4]helicenes through a one-pot, rhodium-catalyzed C–H activation/cyclization sequence. [] This reaction proceeds by reacting 2-(pyridin-2-yl)aniline with an alkyne in the presence of a rhodium catalyst. The nitrogen atom in the pyridine ring and the amine group in 2-(pyridin-2-yl)aniline both act as directing groups, guiding the catalyst to specific C-H bonds and facilitating the formation of the helical structure.
Q3: What are the potential applications of the synthesized aza[4]helicenes derived from 2-(pyridin-2-yl)aniline?
A: The synthesized aza[4]helicenes exhibit interesting photophysical properties, particularly their ability to switch between helical and planar conformations. [] This reversible transformation is accompanied by a change in fluorescence, making these compounds promising candidates for applications like pH-controlled intracellular selective fluorescence imaging. Specifically, they exhibit turn-on fluorescence in the acidic environment of lysosomes and turn-off fluorescence in less acidic environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

